![molecular formula C12H6F6N2O B2570673 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile CAS No. 2375269-78-4](/img/structure/B2570673.png)
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile” is a chemical compound with the molecular weight of 308.18 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.18 . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiviral Research
Indole derivatives, such as EN300-7441121, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The trifluoro groups in EN300-7441121 could potentially enhance its antiviral properties by increasing its ability to interact with viral proteins.
Anti-inflammatory Studies
The indole scaffold is known for its anti-inflammatory properties. EN300-7441121 could be used to develop new medications that target inflammatory pathways. Its unique structure may allow it to bind with high affinity to receptors involved in inflammation, providing a new avenue for therapeutic intervention .
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. The electron-rich aromatic system of EN300-7441121 might interact with DNA or proteins involved in cancer cell proliferation. Researchers could investigate its potential as a chemotherapeutic agent, particularly in cancers where the indole structure is effective .
Antimicrobial Applications
The antimicrobial potential of indole derivatives makes EN300-7441121 a candidate for the development of new antibiotics. Its ability to interfere with microbial cell wall synthesis or protein function could be studied further to combat antibiotic-resistant strains .
Antitubercular Properties
EN300-7441121 may have applications in treating tuberculosis. Indole derivatives have been investigated for their activity against Mycobacterium tuberculosis. The compound’s structural features could be optimized to enhance its efficacy against tubercular bacteria .
Chemical Synthesis and Organic Reactions
Compounds with similar structures to EN300-7441121 are utilized in organic synthesis as intermediates. The trifluoromethoxy and carbonitrile groups present in EN300-7441121 provide reactive sites that can be leveraged for building complex molecular frameworks, especially in pharmaceutical and agrochemical industries.
properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMRJNSGKCFSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(C(OC(F)(F)F)F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.